meso-Tetra(2-methylphenyl) porphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

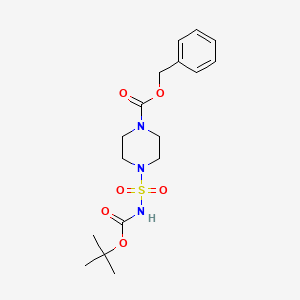

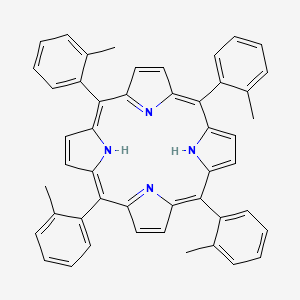

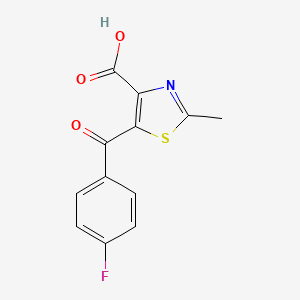

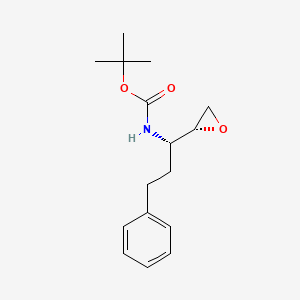

Meso-Tetra(2-methylphenyl) porphine is a synthetic methylphenylated porphyrin . It is also known as 5,10,15,20-Tetrakis (2-methylphenyl)porphyrin . The molecular formula is C48H38N4 and the molecular weight is 670.84 .

Molecular Structure Analysis

The molecular structure of meso-Tetra(2-methylphenyl) porphine consists of a large cyclic group known as a porphyrin, substituted with four 2-methylphenyl groups . The exact structure can be determined using techniques such as FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of meso-Tetra(2-methylphenyl) porphine are not extensively detailed in the search results. It is known that the compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Catalytic Activity and Material Synthesis

Meso-Tetra(N-methyl-4-pyridyl)porphine tetratosylate templates have facilitated the synthesis of new metal-organic materials. These materials, porph@MOMs, exhibit selective encapsulation of metalloporphyrins, functioning as size-selective heterogeneous catalysts for olefin oxidation. This highlights the role of porphyrins in enhancing the catalytic efficiency of metal-organic frameworks (MOFs) through selective encapsulation (Zhenjie Zhang et al., 2012).

Photodynamic Therapy and Drug Delivery

Research has demonstrated the enhanced antitumor activity of meso-Tetra(N-methyl-4-pyridyl) porphine tetra tosylate when encapsulated in chitosan/alginate nanoparticles. These nanoparticles were shown to significantly improve the uptake and photocytotoxic effect of the photosensitizer in human colorectal carcinoma cells, indicating a promising approach for targeted photodynamic therapy (Sharif Abdelghany et al., 2013).

Oral Drug Delivery

The investigation into using pluronic and PEG-PE micelles as carriers for meso-tetraphenyl porphine showcases the potential for improving the bioavailability and effectiveness of porphyrin-based drugs. These micelles exhibit promising transport and bioadhesion behaviors, offering a viable strategy for oral delivery of hydrophobic drugs (Zerrin Sezgin et al., 2007).

Interaction with Biological Membranes

Studies on the interaction of various porphyrins with model membranes have provided insights into their different partitioning behaviors in normal and neoplastic tissue, which is crucial for designing light-sensitizing agents for photodynamic therapy. This research demonstrates the importance of understanding the molecular interactions between porphyrins and biological membranes to optimize their therapeutic efficacy (C. Matos et al., 2015).

Sensing and Detection

Porphyrin derivatives have been developed as sensors for the detection of toxic metal ions, showcasing their potential in environmental monitoring and safety applications. Their unique spectroscopic properties allow for the specific and sensitive detection of metals like Hg2+, Pb2+, Cd2+, and Cu2+, highlighting the versatility of porphyrins in sensing applications (Matibur Zamadar et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

5,10,15,20-tetrakis(2-methylphenyl)-21,23-dihydroporphyrin |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N4/c1-29-13-5-9-17-33(29)45-37-21-23-39(49-37)46(34-18-10-6-14-30(34)2)41-25-27-43(51-41)48(36-20-12-8-16-32(36)4)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-19-11-7-15-31(35)3/h5-28,49,52H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWDQBQCYGNAFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C)C8=CC=CC=C8C)C=C4)C9=CC=CC=C9C)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

meso-Tetra(2-methylphenyl) porphine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1437391.png)

![5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437401.png)